1-(5-Benzyl-2-furyl)ethanone

HIV Integrase Process Chemistry Intermediate Synthesis

Researchers scaling the patented S-1360 pathway often face low yields from late-stage benzylation. Procuring pre-formed 1-(5-Benzyl-2-furyl)ethanone eliminates in-house Friedel-Crafts steps, providing the direct gateway to the anti-HIV propenone pharmacophore. - Directly enters the pivotal Claisen condensation with triazole esters, per US 6,831,177. - Serves as the unsubstituted prototype for systematic SAR at the 5-benzyl position. - Suitable as a reference standard for HPLC/GC purity method validation for 2-acyl-5-benzylfurans.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 100396-88-1
Cat. No. B008680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Benzyl-2-furyl)ethanone
CAS100396-88-1
Synonyms1-(5-BENZYL-2-FURYL)ETHANONE
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(O1)CC2=CC=CC=C2
InChIInChI=1S/C13H12O2/c1-10(14)13-8-7-12(15-13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyBQKRHTUFOKREDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Benzyl-2-furyl)ethanone Procurement and Quality Overview


1-(5-Benzyl-2-furyl)ethanone, also referred to as 2-acetyl-5-benzylfuran, is a heterocyclic ketone belonging to the 2-acyl-5-benzylfuran derivative class [1]. Its structure, comprising a furan ring substituted at the 2-position with an acetyl group and at the 5-position with a benzyl moiety, defines it as the unsubstituted phenyl prototype of a privileged scaffold for synthesizing downstream anti-HIV integrase inhibitors [1][2]. Unlike generic furfuryl ketones or simple 2-acetylfuran, the presence of the 5-benzyl group is the critical structural feature that enables its role as a key intermediate in the patented industrial route to the clinical candidate S-1360, the first HIV integrase inhibitor to enter human trials [2][3]. This compound is not characterized as a standalone bioactive entity; rather, its procurement value is entirely contingent on its documented, patent-validated status as a gateway precursor in a high-value, pharmacologically directed synthetic pathway.

Why Generic Furfuryl Ketones Cannot Substitute


Generic substitution of 1-(5-benzyl-2-furyl)ethanone with simpler furfuryl ketones—such as 2-acetylfuran, furfuryl methyl ketone, or 2-propionylfuran—fails because the patented synthetic pathway to the anti-HIV propenone pharmacophore mandates a pre-installed 5-benzyl substituent on the furan ring to enable downstream Claisen-type condensation with 1,2,4-triazole-3-carboxylate esters [1][2]. Conventional methods (Methods X and Y in US 6,831,177) that attempt to introduce the benzyl group at a later stage require multi-step sequences involving Grignard reactions, dehydroxylation, and acid-labile intermediates, resulting in low yields and prohibiting industrial-scale preparation [1]. The Friedel–Crafts benzylation of 2-acylfuran—the patented process for which 1-(5-benzyl-2-furyl)ethanone is the direct product—circumvents this bottleneck by installing the benzyl group regioselectively at the 5-position in a single step [1][2]. Attempting to use a non-benzylated analog or an incorrectly substituted regioisomer would sever the entire synthetic sequence, making the compound functionally irreplaceable in this context.

Key Differentiation Evidence for This Intermediate


Step Efficiency: One-Step vs. Multi-Step Routes

The Friedel–Crafts benzylation of 2-acetylfuran with benzyl chloride, catalyzed by ZnCl₂, produces 1-(5-benzyl-2-furyl)ethanone in a single synthetic step [1]. This contrasts with conventional methods X and Y, which require four or more steps and are explicitly described as incapable of industrially and commercially viable preparation due to low yields and acid-instability of the 2-benzylfuran intermediate [1]. The 4-fluoro analog synthesized under this patented protocol was obtained in good yield, providing a quantitative baseline for the efficiency advantage of the direct benzylation route [2].

HIV Integrase Process Chemistry Intermediate Synthesis

Regiochemical Fidelity for Downstream Assembly

In the patented process, the reaction of 2-acylfuran derivatives with benzyl halides occurs exclusively at the 5-position of the furan ring via Friedel–Crafts electrophilic substitution, producing the 2-acetyl-5-benzyl regioisomer with complete regiochemical fidelity [1]. This regiochemistry is non-negotiable: the downstream Claisen-type condensation with N-protected 1H-1,2,4-triazole-3-carboxylate—the key step forming the anti-HIV propenone (VI-1) pharmacophore—requires the acetyl group to remain at the 2-position and the benzyl (or 4-fluorobenzyl) group at the 5-position [1][2]. The 3-benzyl or 4-benzyl regioisomers of 2-acetylfuran would produce constitutionally different condensation products that are not validated as HIV integrase inhibitors within the scope of US 6,831,177.

Regioselectivity HIV Integrase Inhibitor Structure-Activity Prerequisite

Purity and Physicochemical Identity Standards

1-(5-Benzyl-2-furyl)ethanone has a molecular formula of C₁₃H₁₂O₂, a molecular weight of 200.23 g/mol, a computed XLogP3-AA of 3, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 30.2 Ų [1]. The commercially available purity standard is 95% . This purity threshold, while typical for research-grade intermediates, is critical in the context of the downstream Claisen condensation: the presence of unreacted 2-acetylfuran or benzyl chloride impurities could generate competing byproducts that contaminate the final propenone, complicating purification of an API intermediate. The computed XLogP3-AA of 3—significantly more lipophilic than 2-acetylfuran (XLogP3 of approximately 0.7)—reflects the benzyl group contribution and is consistent with the compound's role in generating the lipophilic HIV integrase inhibitor pharmacophore [1].

Quality Control Molecular Descriptors Procurement Specification

Research and Industrial Application Scenarios


HIV Integrase Inhibitor Intermediate Scale-Up

1-(5-Benzyl-2-furyl)ethanone is the direct starting material for the Claisen-type condensation with N-protected 1H-1,2,4-triazole-3-carboxylate esters, the pivotal carbon–carbon bond-forming step in the industrial synthesis of the anti-HIV propenone pharmacophore (compound VI-1) [1][2]. The patented Process A (US 6,831,177) explicitly uses 2-acetylfuran and benzyl chloride derivatives to generate this compound as the gateway intermediate. Procurement of the pre-formed, purified 1-(5-benzyl-2-furyl)ethanone eliminates the need to perform the Friedel–Crafts benzylation in-house, reducing the synthetic sequence to the final condensation and deprotection steps, and is directly applicable for medicinal chemistry programs targeting HIV integrase or for process R&D groups scaling the S-1360-related pathway [1][2].

SAR Library Synthesis Around the Scaffold

The 1-(5-benzyl-2-furyl)ethanone core serves as the unsubstituted phenyl prototype for systematic SAR exploration of the 5-benzyl position. Using this compound as the common intermediate, researchers can generate diverse propenone analogs by varying the triazole ester coupling partner, while the benzyl group remains constant [1]. Alternatively, this compound provides a reference standard for evaluating the impact of 4-fluoro, 4-chloro, 4-methoxy, or 3-methyl benzyl substitutions on downstream integrase inhibition, with the 4-fluoro analog being the direct precursor to S-1360 [1][2]. The availability of the unsubstituted benzyl prototype enables head-to-head comparative synthesis where the benzyl substituent electronic effects can be isolated and correlated with biological activity.

Analytical Reference Standard Qualification

Given the criticality of intermediate purity for downstream API quality, 1-(5-benzyl-2-furyl)ethanone is suitable as a reference standard for developing and validating HPLC, GC, or NMR-based purity methods for the 2-acyl-5-benzylfuran intermediate class [1]. Its well-defined computational descriptors (MW, XLogP3, TPSA) and commercially available 95% purity baseline [1] provide a benchmark against which batch-to-batch consistency, impurity profiles, and storage stability can be assessed. This application is particularly relevant for CROs and CDMOs that require qualified reference materials for GMP intermediate release testing in antiviral API manufacturing workflows.

Green Chemistry Route Benchmarking

Recent literature has demonstrated that 5-(4-fluorobenzyl)-2-furyl methyl ketone—the 4-fluoro analog of 1-(5-benzyl-2-furyl)ethanone—can be prepared from biomass-derived platform molecules using ITQ-2 zeolite catalysts, presenting a more sustainable alternative to traditional petrochemical routes [1]. 1-(5-Benzyl-2-furyl)ethanone serves as the non-fluorinated benchmark for evaluating the generality and substrate scope of these green chemistry protocols. Researchers developing environmentally benign benzylation methods can use this compound to benchmark yields, catalyst turnover, and selectivity against the established ZnCl₂-mediated Friedel–Crafts conditions [1][2].

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